molecular formula C13H14D3N B602546 rac Deprenyl-d3 CAS No. 1189731-50-7

rac Deprenyl-d3

Cat. No. B602546
M. Wt: 190.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac Deprenyl-d3, also known as 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine, is a labelled Selegiline . Selegiline is an irreversible MAO-B inhibitor used for the treatment of movement disorders due to Parkinson’s disease . It has a molecular formula of C13H14D3N and a molecular weight of 190.30 .


Molecular Structure Analysis

The molecular structure of rac Deprenyl-d3 consists of a propargylamine moiety attached to a phenyl ring . The compound also contains three deuterium atoms, which are isotopes of hydrogen with an additional neutron .


Chemical Reactions Analysis

While specific chemical reactions involving rac Deprenyl-d3 are not available, it’s known that Selegiline, the non-deuterated form of this compound, acts as a selective and irreversible inhibitor of the B-isoform of monoamine oxidase (MAO-B) .


Physical And Chemical Properties Analysis

Rac Deprenyl-d3 is a clear yellow to light brown oil . It is slightly soluble in chloroform, ethyl acetate, and methanol . The compound should be stored at -20°C .

Scientific Research Applications

1. High-Throughput Screening and Radioligand Binding Studies

Rac Deprenyl-d3 has been identified as primarily binding to monoamine oxidase-B (MAO-B) through high-throughput screening and radioligand binding studies. This was confirmed through competitive binding studies with specific inhibitors, establishing MAO-B as the major binding site for rac Deprenyl-d3. Such findings contribute to the understanding of rac Deprenyl-d3’s mechanism of binding and its potential applications in visualizing inflammatory processes and peripheral pain sites in conditions like rheumatoid arthritis or chronic whiplash injury (Leśniak et al., 2016).

2. Characterization in Inflamed Synovial Membrane

Research involving rac Deprenyl-d3 has shown its ability to visualize peripheral inflammation using positron emission tomography. A study characterized its binding target in synovial membrane explants from arthritic patients, revealing that rac Deprenyl-d3 could differentiate between patients with varying severity of synovitis in the knee joint by binding to a protein target distinct from monoamine oxidase B (Leśniak et al., 2018).

3. Neuroprotective Mechanisms

Rac Deprenyl-d3 has been studied for its neuroprotective mechanisms. For example, it has been found to ameliorate the progression of disability in early Parkinson's disease and exhibit neuroprotective actions by preventing the S-nitrosylation of GAPDH, thus inhibiting the binding of GAPDH to Siah and preventing nuclear translocation of GAPDH (Hara et al., 2006).

4. Visualization in Painful Inflammation

A study on [11C]-D-deprenyl PET/CT demonstrated its utility in visualizing and quantifying processes in peripheral tissue that may relate to soft tissue injuries, inflammation, and associated nociceptive signaling. This supports the potential of rac Deprenyl-d3 in clinical pain diagnostics and management (Aarnio et al., 2017).

5. Attenuation of Apoptosis in Brain Ischemia

Rac Deprenyl-d3 has been shown to protect neurons from oxidative damage and maintain mitochondrial membrane potential, influencing intracellular anti-apoptotic proteins. It has demonstrated effectiveness in reducing the number of affected cells and inducing neuronal plasticity in experimental models of brain ischemia (Simon et al., 2001).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling rac Deprenyl-d3. Avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661883
Record name N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Deprenyl-d3

CAS RN

1189731-50-7
Record name N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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